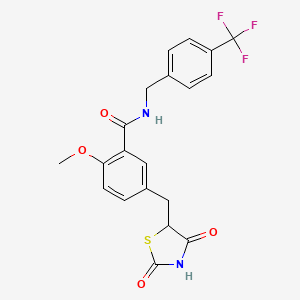

KRP-297

Übersicht

Beschreibung

Diese Verbindung hat in der Forschung zu Typ-2-Diabetes und Dyslipidämie Potenzial gezeigt, da sie die Fähigkeit besitzt, die reduzierte Lipidoxidation wiederherzustellen und die verstärkte Lipogenese und Triglycerid-Akkumulation in der Leber zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRP 297 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazolidindion-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Thiazolidindion-Rings: Dies wird typischerweise durch die Reaktion eines substituierten Benzylamins mit einem Thiazolidindion-Derivat unter basischen Bedingungen erreicht.

Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Trifluormethylierungsmittel, wie z. B. Trifluormethyliodid, unter katalytischen Bedingungen.

Endgültige Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem substituierten Benzamid-Derivat unter sauren Bedingungen, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von KRP 297 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

KRP 297 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: KRP 297 kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidindion-Ring, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in KRP 297 können elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Nitro- und halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

KRP 297 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Thiazolidindion-Derivaten und ihre Wechselwirkungen mit verschiedenen Reagenzien zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Lipidstoffwechsel und die Insulinsensitivität in zellulären und tierischen Modellen.

Medizin: Als potenzieller Therapeutik für die Behandlung von Typ-2-Diabetes und Dyslipidämie untersucht, da es eine duale Agonistenaktivität am Peroxisomenproliferator-aktivierten Rezeptor alpha und Peroxisomenproliferator-aktivierten Rezeptor gamma aufweist

Wirkmechanismus

KRP 297 übt seine Wirkung aus, indem es an den Peroxisomenproliferator-aktivierten Rezeptor alpha und den Peroxisomenproliferator-aktivierten Rezeptor gamma bindet und diese aktiviert. Diese Rezeptoren sind nukleäre Rezeptoren, die die Expression von Genen regulieren, die am Lipidstoffwechsel, der Glukosehomöostase und der Entzündung beteiligt sind. Nach Aktivierung induziert KRP 297 eine Konformationsänderung in den Rezeptoren, was die Rekrutierung von Koaktivatoren und die Transkription von Zielgenen fördert. Dies führt zu einer verstärkten Lipidoxidation, einer reduzierten Lipogenese und einer verbesserten Insulinsensitivität .

Wissenschaftliche Forschungsanwendungen

KRP 297 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of thiazolidinedione derivatives and their interactions with various reagents.

Biology: Investigated for its effects on lipid metabolism and insulin sensitivity in cellular and animal models.

Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes and dyslipidemia due to its dual agonist activity on peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma

Wirkmechanismus

KRP-297, also known as MK-767 or 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, is a compound with potential therapeutic applications in the treatment of type 2 diabetes and dyslipidemia .

Target of Action

This compound primarily targets Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

As a PPARα and PPARγ agonist , this compound binds to these receptors, triggering a conformational change that stabilizes their interaction with other proteins and allows the recruitment of cofactors . This results in the stimulation of transcription of target genes that regulate lipid metabolism and glucose homeostasis .

Biochemical Pathways

The activation of PPARα and PPARγ by this compound affects several biochemical pathways. It restores reduced lipid oxidation and inhibits enhanced lipogenesis and triglyceride accumulation in the liver . These effects can help regulate abnormal lipid metabolism, a common issue in conditions like type 2 diabetes and dyslipidemia .

Result of Action

The activation of PPARα and PPARγ by this compound leads to molecular and cellular effects that can help manage type 2 diabetes and dyslipidemia. By restoring lipid oxidation and inhibiting lipogenesis and triglyceride accumulation in the liver, this compound can help regulate lipid metabolism and improve glucose homeostasis .

Biochemische Analyse

Biochemical Properties

KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . This compound activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .

Metabolic Pathways

This compound is involved in the PPAR pathway, which plays a key role in lipid metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KRP 297 involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:

Formation of the thiazolidinedione ring: This is typically achieved through the reaction of a substituted benzylamine with a thiazolidinedione derivative under basic conditions.

Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, under catalytic conditions.

Final coupling reaction: The final step involves coupling the intermediate with a substituted benzamide derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of KRP 297 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

KRP 297 undergoes various chemical reactions, including:

Oxidation: KRP 297 can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in KRP 297 can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and bromine for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro and halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosiglitazon: Ein weiteres Thiazolidindion-Derivat, das als selektiver Agonist für den Peroxisomenproliferator-aktivierten Rezeptor gamma wirkt.

Pioglitazon: Ein Thiazolidindion, das ebenfalls auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielt, jedoch ein anderes Nebenwirkungsprofil aufweist.

Fenofibrat: Ein selektiver Agonist für den Peroxisomenproliferator-aktivierten Rezeptor alpha, der zur Behandlung von Hyperlipidämie eingesetzt wird

Einzigartigkeit

KRP 297 ist aufgrund seiner dualen Agonistenaktivität sowohl am Peroxisomenproliferator-aktivierten Rezeptor alpha als auch am Peroxisomenproliferator-aktivierten Rezeptor gamma einzigartig und somit ein vielversprechender Kandidat für die Behandlung von Stoffwechselstörungen, die sowohl eine Lipid- als auch eine Glukosefehlregulation beinhalten. Diese duale Aktivität unterscheidet es von anderen Verbindungen, die nur einen dieser Rezeptoren ansprechen .

Eigenschaften

IUPAC Name |

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXEUUOMTXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870239 | |

| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213252-19-8 | |

| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

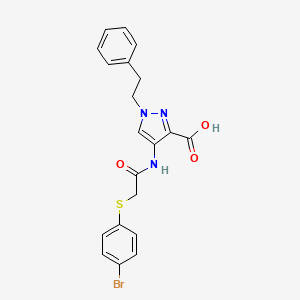

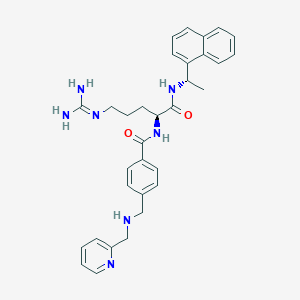

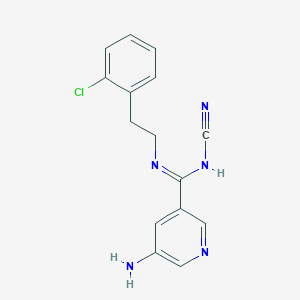

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B1673770.png)

![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide](/img/structure/B1673771.png)

![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)